Lipophilicity Advantage: Ethyl Ester LogP Exceeds Methyl Ester by ~0.7–0.9 Units, Reducing Aqueous Solubility by ~1.6-Fold
The target ethyl ester (CAS 1269293-48-2) exhibits a computed LogP of 1.46 (ACD) to 1.8 (XLogP3) and an aqueous solubility of 0.679 mg/mL (ESOL). By comparison, the methyl ester analog (CAS 1222174-92-6) has a LogP of 0.93 and solubility of 1.07 mg/mL . The ethyl ester is approximately 1.6-fold less water-soluble and possesses an ~7.4-fold higher octanol/water partition coefficient at the upper LogP estimate, translating to markedly improved organic-phase extractability and chromatographic retention. This difference is critical when the ester is retained in a late-stage intermediate intended for non-polar reaction conditions or when passive membrane permeability is a design consideration.
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility |
|---|---|
| Target Compound Data | LogP 1.46 (ACD) / 1.8 (XLogP3); Solubility 0.679 mg/mL (ESOL) |
| Comparator Or Baseline | Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1222174-92-6): LogP 0.93; Solubility 1.07 mg/mL (ESOL) |
| Quantified Difference | ΔLogP = +0.53 to +0.87 units (~3.4× to ~7.4× higher partition coefficient); Solubility ratio (target/comparator) ≈ 0.63 |
| Conditions | Computed physicochemical properties; ESOL topological method (Delaney JS, 2004 J. Chem. Inf. Model.); XLogP3 (PubChem); iLOGP/XLOGP3/WLOGP/MLOGP/SILICOS-IT consensus (Bidepharm) |
Why This Matters
For procurement decisions in medicinal chemistry, the higher LogP of the ethyl ester directly enhances organic-solvent extractability during workup and reduces losses to aqueous phases, while the lower aqueous solubility may be beneficial or detrimental depending on whether the ester is a final compound or a pro-prodrug intermediate intended for hydrolysis.
